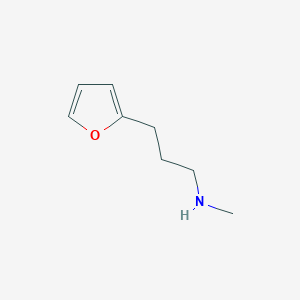

(3-Furan-2-yl-propyl)-methyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Furan-2-yl-propyl)-methyl-amine is an organic compound characterized by a furan ring attached to a propyl chain, which is further connected to a methylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Furan-2-yl-propyl)-methyl-amine typically involves the reaction of furan-2-carbaldehyde with a suitable amine precursor. One common method includes the reductive amination of furan-2-carbaldehyde with propylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form various hydrogenated derivatives, depending on the conditions and catalysts used.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Hydrogenated furan derivatives.

Substitution: Halogenated or sulfonated furan derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(3-Furan-2-yl-propyl)-methyl-amine is primarily utilized as an intermediate in organic synthesis. Its reactivity enables the development of complex molecules, particularly in pharmaceutical chemistry. The compound's ability to undergo various reactions, such as nucleophilic substitutions and functional group transformations, makes it valuable for synthesizing new drug candidates .

Medicinal Chemistry

Research indicates that compounds containing furan rings exhibit significant biological activities. This compound has been investigated for its potential pharmacological effects including:

- Antimicrobial Properties: Similar furan derivatives have shown efficacy against various bacterial and fungal strains.

- Anti-inflammatory Activities: Studies suggest that this compound may modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases .

Case Study:

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential role in managing conditions like diabetes .

Material Science

The thermal stability and unique chemical properties of this compound position it as a candidate for applications in polymer chemistry. It is being explored for use in developing flame-retardant materials due to its furan moiety, which is known for its flame-resistant characteristics .

The biological activity of this compound is linked to its interaction with various molecular targets. Preliminary findings suggest:

Wirkmechanismus

The mechanism of action of (3-Furan-2-yl-propyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the amine group can form hydrogen bonds and other interactions with biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Furan-2-carbaldehyde: A precursor in the synthesis of (3-Furan-2-yl-propyl)-methyl-amine.

Furan-2-carboxylic acid: An oxidation product of this compound.

(3-Furan-2-yl-propyl)-amine: A related compound lacking the methyl group on the amine.

Uniqueness: this compound is unique due to the presence of both a furan ring and a methylamine group, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications.

Biologische Aktivität

(3-Furan-2-yl-propyl)-methyl-amine, also known by its CAS number 17369-80-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by relevant research findings and data.

Chemical Structure and Synthesis

The molecular formula of this compound is C8H13NO, with a molecular weight of 139.2 g/mol. The synthesis typically involves the reductive amination of furan-2-carbaldehyde with propylamine, often using sodium triacetoxyborohydride as a reducing agent in solvents like methanol or ethanol under mild conditions .

Synthetic Route

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Furan-2-carbaldehyde + Propylamine | Reductive amination |

| 2 | Reducing agent: Sodium triacetoxyborohydride | Mild organic solvent (methanol/ethanol) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The furan ring and amine group facilitate hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity .

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism.

- Receptor Interaction : It has been noted for potential interactions with adenosine receptors, influencing pathways related to inflammation and cancer .

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Antimicrobial Properties

Studies have shown that compounds containing furan moieties can possess antimicrobial effects. The exact mechanisms may involve disruption of microbial cell membranes or inhibition of metabolic pathways essential for microbial growth .

Anticancer Potential

Preliminary investigations suggest that this compound may have anticancer properties through the modulation of signaling pathways involved in cell proliferation and apoptosis. This is particularly relevant in the context of its interaction with specific receptors that regulate these processes .

Case Studies

-

Study on MAO Inhibition :

- A study evaluated the MAO-B inhibitory activity of related compounds, revealing that derivatives similar to this compound showed significant inhibition profiles. For instance, a related compound demonstrated an IC50 value of 5.16 µM against MAO-B, highlighting the potential for neuroprotective applications .

-

Cell-Based Assays :

- In cell-based assays targeting adenosine receptors, derivatives were tested for their ability to modulate cyclic AMP levels in response to receptor activation. Results indicated that certain furan derivatives could effectively antagonize receptor-mediated responses, suggesting therapeutic potential in inflammatory conditions .

Toxicity and ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are crucial for evaluating the safety and efficacy of this compound. Computational predictions suggest favorable profiles with high intestinal absorption and low plasma retention, making it a candidate for further pharmacological studies .

Eigenschaften

IUPAC Name |

3-(furan-2-yl)-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIUEIPANNQGFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378191 |

Source

|

| Record name | (3-Furan-2-yl-propyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17369-80-1 |

Source

|

| Record name | (3-Furan-2-yl-propyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.